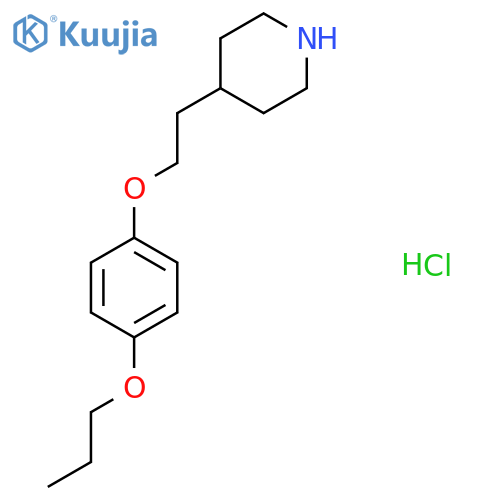Cas no 1220032-09-6 (4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride)

4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride
- 4-(2-(4-Propoxyphenoxy)ethyl)piperidine hydrochloride
- 4-[2-(4-Piperidinyl)ethoxy]phenyl propyl etherhydrochloride
- 4-[2-(4-propoxyphenoxy)ethyl]piperidine hydrochloride
- 4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride
-
- インチ: 1S/C16H25NO2.ClH/c1-2-12-18-15-3-5-16(6-4-15)19-13-9-14-7-10-17-11-8-14;/h3-6,14,17H,2,7-13H2,1H3;1H
- ほほえんだ: Cl.O(C1C=CC(=CC=1)OCCC)CCC1CCNCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 221
- トポロジー分子極性表面積: 30.5
4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM311224-1g |
4-(2-(4-Propoxyphenoxy)ethyl)piperidine hydrochloride |
1220032-09-6 | 95% | 1g |
$167 | 2022-09-03 | |
| Chemenu | CM311224-5g |
4-(2-(4-Propoxyphenoxy)ethyl)piperidine hydrochloride |
1220032-09-6 | 95% | 5g |
$500 | 2022-09-03 | |
| TRC | P036840-125mg |
4-[2-(4-Piperidinyl)ethoxy]phenyl propyl etherhydrochloride |
1220032-09-6 | 125mg |
$ 230.00 | 2022-06-03 | ||
| TRC | P036840-250mg |
4-[2-(4-Piperidinyl)ethoxy]phenyl propyl etherhydrochloride |
1220032-09-6 | 250mg |
$ 375.00 | 2022-06-03 |
4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochlorideに関する追加情報
Professional Introduction to Compound with CAS No 1220032-09-6 and Product Name: 4-2-(4-Piperidinyl)ethoxyphenyl propyl ether hydrochloride
The compound with the CAS number 1220032-09-6 and the product name 4-2-(4-Piperidinyl)ethoxyphenyl propyl ether hydrochloride represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The 4-(2-(4-piperidinyl)ethoxyphenyl)propyl ether hydrochloride formulation is particularly notable for its role in the development of novel drug candidates that target a variety of biological pathways.
In recent years, there has been a growing interest in the development of small molecule inhibitors that modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The 4-2-(4-piperidinyl)ethoxyphenyl propyl ether hydrochloride compound exhibits promising pharmacological properties that make it a valuable candidate for further investigation. Its molecular structure, characterized by a piperidinyl moiety and an ethoxyphenyl group, suggests potential interactions with multiple receptor subtypes, which could be exploited for therapeutic benefits.
One of the most intriguing aspects of this compound is its ability to interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in conditions such as depression, anxiety, and cognitive disorders. Preclinical studies have demonstrated that derivatives of this compound can modulate serotonin receptor activity without causing significant side effects. This makes it an attractive candidate for further development into a therapeutic agent.
The 4-2-(4-piperidinyl)ethoxyphenyl propyl ether hydrochloride hydrochloride salt form enhances the solubility and bioavailability of the compound, making it more suitable for oral administration. This formulation has been shown to improve pharmacokinetic profiles, allowing for more consistent drug delivery and reduced variability in therapeutic effects. These properties are crucial for developing a safe and effective drug candidate that can be used in clinical settings.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4-2-(4-piperidinyl)ethoxyphenyl propyl ether hydrochloride with greater accuracy. Molecular docking studies have revealed that this compound can bind to multiple targets with high affinity, suggesting its potential as a multitargeted drug candidate. This approach is particularly promising for treating complex neurological disorders that involve multiple dysregulated pathways.
The synthesis of 4-2-(4-piperidinyl)ethoxyphenyl propyl ether hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the piperidinyl group into the ethoxyphenyl ring enhances the compound's ability to interact with biological targets. This structural feature has been extensively studied in the context of developing novel psychotropic agents. The hydrochloride salt form was chosen for its stability and compatibility with various pharmaceutical formulations.
Current research is focused on optimizing the synthesis of this compound to improve yield and reduce production costs. Additionally, efforts are underway to explore its potential as a lead compound for drug development. The 4-2-(4-piperidinyl)ethoxyphenyl propyl ether hydrochloride formulation has shown promise in preclinical trials for treating conditions such as depression and anxiety disorders. These findings have prompted further investigation into its clinical potential.
The pharmacological profile of 4-2-(4-piperidinyl)ethoxyphenyl propyl ether hydrochloride suggests that it may have applications beyond traditional psychiatric medications. Studies have indicated that it may also have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate multiple neurotransmitter systems makes it a versatile tool for drug discovery.
In conclusion, the compound with CAS number 1220032-09-6 and the product name 4-2-(4-Piperidinyl)ethoxyphenyl propyl ether hydrochloride represents a significant advancement in pharmaceutical chemistry. Its unique structural properties and potential therapeutic applications make it a valuable candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the treatment of complex diseases.
1220032-09-6 (4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride) 関連製品
- 898751-25-2([2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone)
- 2734775-37-0(2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol)
- 1805566-35-1(Benzeneacetic acid, 3-bromo-2,4,6-trifluoro-)
- 2246-42-6(2-methoxynaphthalen-1-amine)
- 2920-12-9(4-chloro-1-isocyano-2-(trifluoromethyl)benzene)
- 54385-33-0(Diallylacetic Acid Methyl Ester)
- 626-36-8(Ethyl allophanate)
- 1256345-96-6((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid)
- 1806724-11-7(5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1240706-83-5([(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate)




